molecular formula C18H18F3N3O2 B5672325 N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5672325
M. Wt: 365.3 g/mol
InChI Key: QIWXDXPNSIAGKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the given chemical structure often involves complex reactions and methodologies designed to introduce specific functional groups, enabling the creation of targeted molecular architectures. For example, practical methods have been developed for synthesizing orally active CCR5 antagonists, which might share structural similarities with the compound , highlighting the intricate steps required for such chemical syntheses (Ikemoto et al., 2005).

Molecular Structure Analysis

Molecular structure analysis often involves detailed spectroscopic techniques to elucidate the arrangement of atoms within a molecule. The structure and affinity relationships of novel compounds, as investigated by Hirokawa et al. (2003), provide insight into how molecular structure impacts biological activity, which is crucial for understanding the chemical's interactions at the molecular level.

Chemical Reactions and Properties

Chemical reactions involving the compound of interest may include its reactivity under various conditions, highlighting its chemical stability and reactivity. For instance, studies on pyrimidine derivatives show how modifications to the chemical structure can influence the compound's chemical properties and reactivity (Sasaki et al., 2001).

Physical Properties Analysis

The physical properties of a chemical compound, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. For example, the synthesis and characterization of amino-substituted benzo[b]pyrimido[5,4-f]azepines provide valuable information about the compound's physical characteristics and its potential applications (Quintero et al., 2018).

Chemical Properties Analysis

Investigating the chemical properties, including reactivity with other compounds, potential for forming derivatives, and stability under various conditions, is vital for comprehensively understanding the compound. The study of benzylation and nitrosation of pyrimidine derivatives, for instance, sheds light on how structural modifications can impact the chemical behavior of such compounds (Glidewell et al., 2003).

properties

IUPAC Name

N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c1-11-8-15(18(19,20)21)24-16(23-11)10-22-17(25)13-6-7-26-14-5-3-2-4-12(14)9-13/h2-5,8,13H,6-7,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWXDXPNSIAGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2CCOC3=CC=CC=C3C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

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